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molecular formula C11H13ClO2 B8508111 4-Isopropoxy-3-methyl-benzoyl chloride

4-Isopropoxy-3-methyl-benzoyl chloride

Cat. No. B8508111
M. Wt: 212.67 g/mol
InChI Key: KRFPONNFGVLAQI-UHFFFAOYSA-N
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Patent
US08044076B2

Procedure details

To a solution of 4-isopropoxy-3-methyl-benzoic acid (1.35 g, 6.95 mmol) in chloroform (20 mL), thionylchloride (2.48 g, 20.9 mmol) is added. The mixture is refluxed for 2 h before the solvents are removed in vacuo to give crude 4-isopropoxy-3-methyl-benzoic acid chloride; LC-MS: tR=1.00 min.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][C:6]=1[CH3:14])([CH3:3])[CH3:2].S(Cl)([Cl:17])=O>C(Cl)(Cl)Cl>[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:17])=[O:10])=[CH:7][C:6]=1[CH3:14])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
C(C)(C)OC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
2.48 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 h before the solvents
Duration
2 h
CUSTOM
Type
CUSTOM
Details
are removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C(=O)Cl)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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